N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a furan ring, an oxadiazole ring, a phenyl ring, and a thiadiazole ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. Thiadiazole is a similar heterocyclic compound but contains a sulfur atom instead of an oxygen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced via a palladium-catalyzed cross-coupling reaction . The oxadiazole and thiadiazole rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings suggests that the compound may have a planar structure. The electron-donating and -withdrawing properties of the different functional groups would also influence the compound’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions . The oxadiazole and thiadiazole rings might also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water. The different functional groups could also influence its melting and boiling points .Scientific Research Applications
Synthesis and Reactivity
Compounds with structural elements similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide are synthesized from furan-2-carboxylic acid hydrazide and have been subjects of various chemical reactions to explore their reactivity. For example, the synthesis of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its Mannich bases have been prepared, highlighting the compound's ability to undergo thiol-thione tautomerism, a reaction important for understanding the chemical behavior and potential biological activity of these compounds (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activities
Some derivatives of furan-2-carbohydrazide, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial activities. These studies indicate the potential of such compounds to act against various microorganisms, providing a foundation for developing new antimicrobial agents. For instance, antimicrobial evaluation of 1,3,4-oxadiazole derivatives has shown significant activity, underscoring the therapeutic potential of these molecules in combating microbial infections (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Anticancer Evaluation
The anticancer potential of compounds bearing the 1,3,4-oxadiazol and thiadiazole moieties has been explored through the design, synthesis, and evaluation of derivatives against various cancer cell lines. Research in this area aims to identify new therapeutic agents with improved efficacy against cancer. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity, highlighting the potential of such compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Energetic Materials
The synthesis of compounds based on the oxadiazole moiety has also been directed towards the development of insensitive energetic materials. These materials are of interest for applications requiring high-energy content with improved safety profiles. A study on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives emphasizes the compounds' thermal stabilities and insensitivity towards impact and friction, marking their significance in the field of energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Mechanism of Action
Target of Action
The primary targets of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
The specific mode of action of This compound It is known that furan-containing compounds, such as this one, interact with multiple receptors . This interaction can lead to various biological activities, depending on the specific compound and target.
Biochemical Pathways
The specific biochemical pathways affected by This compound Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple pathways.
Result of Action
The molecular and cellular effects of This compound Furan derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have various effects at the molecular and cellular level.
Future Directions
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-2-6-14-17(28-24-22-14)19(25)20-13-8-4-3-7-12(13)11-16-21-18(23-27-16)15-9-5-10-26-15/h3-5,7-10H,2,6,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEKPRBIZDDLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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